stanozolol

描述

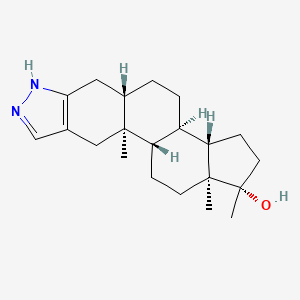

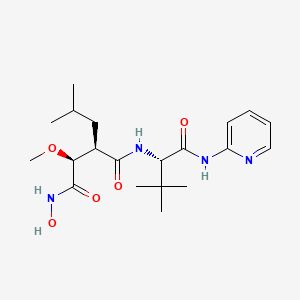

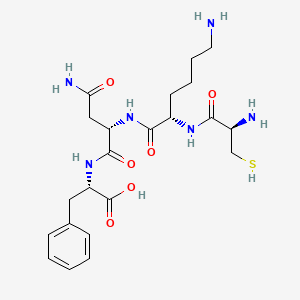

17-Methyl-2'H-5alpha-androst-2-eno[3,2-c]pyrazol-17beta-ol is a steroid. It derives from a hydride of an estrane.

作用机制

Target of Action

Stanozolol, a synthetic anabolic-androgenic steroid (AAS), primarily targets the androgen receptors . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) . These receptors are involved in the regulation of many physiological processes including hormone secretion, immune response, and wound healing .

Mode of Action

This compound promotes cell growth (anabolism) and the development/maintenance of masculine characteristics (androgenism) . It achieves this by binding to androgen receptors, leading to changes in gene expression and increased protein synthesis . This interaction results in the promotion of cell growth and the development of masculine characteristics .

Biochemical Pathways

This compound affects the complement system, which is part of the innate immune system . This system is a biochemical chain of reactions that assists the body in removing pathogens . This compound is used in treating C1-inhibitor deficient hereditary angioedema, where C1-inhibitor is a protease that inhibits the complement system .

Pharmacokinetics

This compound exhibits high oral bioavailability due to the presence of its C17α alkyl group, which makes it resistant to gastrointestinal and liver metabolism . The elimination half-life of this compound is approximately 9 hours when taken orally, and 24 hours when administered via intramuscular injection . It is primarily excreted in the urine .

Result of Action

The primary therapeutic use of this compound is in the management of hereditary angioedema . It helps control attacks of hereditary angioedema by reducing the frequency and severity of these attacks . This compound also promotes cell growth and the development of masculine characteristics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to have a diuretic effect . Additionally, its use is highly restricted in certain environments such as sports competitions under the World Anti-Doping Agency (WADA) and US horse racing due to its performance-enhancing properties .

科学研究应用

兽用医学:犬类退行性关节疾病的管理

Stanozolol 作为一种合成类固醇,已被评估其在兽用医学中的治疗潜力,特别是在治疗犬类退行性关节疾病 (DJD) 中。一项初步研究评估了在患有膝盖 DJD 的犬类中单次关节内注射 this compound 的临床疗效。研究发现,大多数患者的疼痛减轻,这可能与分解代谢的细胞因子合成减少和转化生长因子-β1 (TGF-1β) 水平升高有关。这表明 this compound 作为一种合成代谢和抗分解代谢剂在犬类 DJD 管理中的潜力 .

兴奋剂控制:运动员代谢产物的检测

This compound 是一种睾酮的合成衍生物,通常用作运动员和健美运动员的兴奋剂。它被广泛代谢,其代谢产物在尿液中的检测时间比母体化合物更长。研究重点是开发用于检测 this compound 尿液代谢产物的分析方法,这对于体育兴奋剂控制至关重要。一种新型的虚拟分子印迹聚合物 (DMIP) 已被开发用于从尿液中固相萃取 this compound 代谢产物,增强了兴奋剂和监管机构进行准确检测的能力 .

分析化学:提取方法的开发

This compound 的结构复杂性,由于存在连接到类固醇 A 环的吡唑环,给其从生物基质中提取和分离带来了挑战。分析化学的进步导致了高效提取方法的开发,例如上述 DMIP,它允许在定量之前同时净化 this compound 代谢产物 .

生物化学:理解代谢途径

This compound 在肝脏中广泛代谢,导致母体药物在尿液中的排泄量很小,因此研究重点转向其代谢产物。生物化学研究旨在了解 this compound 的代谢途径,识别主要代谢产物及其葡萄糖醛酸苷,这对治疗监测和兴奋剂控制至关重要 .

药物研究:衍生物的合成

药物研究探索了 this compound 衍生物的合成以用于各种应用。例如,this compound 的 17-β-O-半琥珀酸酯的合成涉及酰化,然后进行温和的碱性水解,从而提供了对吡唑氮原子同时保护和脱保护的见解。这项研究有助于开发具有潜在治疗益处的新型药物化合物 .

运动医学:损伤恢复和康复

在运动医学中,this compound 被研究其在帮助损伤恢复和康复中的潜力。其合成代谢特性可能有助于肌肉修复和生长,这对从损伤中恢复的运动员来说可能是有益的。然而,由于其被禁止物质的身份,该领域的研究所关注的是了解其影响并开发合法替代品,这些替代品可以提供类似的益处,而不会带来相关的兴奋剂风险 .

生化分析

Biochemical Properties

Stanozolol promotes cell growth (anabolism) and development/maintenance of masculine characteristics (androgenism) . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .

Cellular Effects

This compound has therapeutic uses in treating C1-inhibitor deficient hereditary angioedema . C1-inhibitor is a protease that inhibits the complement system (part of the innate immune system), a biochemical chain of reactions which assists the body in removing pathogens . This compound may help control attacks of hereditary angioedema .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .

Temporal Effects in Laboratory Settings

The half-life of this compound is approximately 24 hours . More than 15 doping control urine specimens tested positive for this compound during the last 12 months have been confirmed using liquid chromatography and electrospray ionization tandem mass spectrometry .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, this compound is known to have been frequently misused in sports, leading to numerous adverse findings in doping controls .

Metabolic Pathways

This compound is involved in the metabolism of C1-inhibitor, a protease that inhibits the complement system . The main metabolic products of phase-I-metabolism are the monohydroxylated derivatives 4β-OH-stanozolol, 16β-OH-stanozolol and 3′-OH-stanozolol .

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues are not mentioned in the sources, it is known that this compound can be administered orally or intramuscularly .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not specified in the sources. It is known that this compound binds to androgen receptors, which are typically located in the cytoplasm of cells .

属性

CAS 编号 |

10418-03-8 |

|---|---|

分子式 |

C21H32N2O |

分子量 |

328.5 g/mol |

IUPAC 名称 |

(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |

InChI |

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1 |

InChI 键 |

LKAJKIOFIWVMDJ-OLPJAUBDSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |

手性 SMILES |

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C |

规范 SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |

外观 |

Solid powder |

颜色/形态 |

Crystals from alcohol NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS White or almost white solid crystals |

熔点 |

229.8-242.0 °C |

Key on ui other cas no. |

10418-03-8 302-96-5 |

物理描述 |

Solid |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

302-96-5 (Alternate Registry Number) |

保质期 |

>2 years if stored properly |

溶解度 |

INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALC AND CHLOROFORM; SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE; VERY SLIGHTLY SOL IN BENZENE |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Androstanazol Methylstanazol Stanazolol Stanozolol Stromba Winstrol |

蒸汽压力 |

3.3X10-9 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

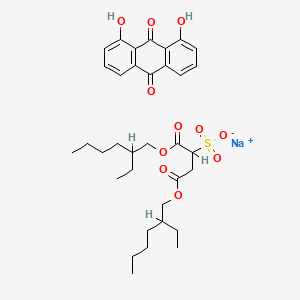

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)